Rhod2/AM
Overview
Description
Rhod2/AM, also known as Rhod-2 acetoxymethyl ester, is a cell-permeant, visible light-excitable, high-affinity calcium indicator. It is widely used in various calcium signaling investigations due to its ability to exhibit an increase in fluorescence upon binding calcium ions (Ca²⁺). This compound is particularly useful for measuring calcium levels in cells and tissues with high autofluorescence and for detecting calcium release generated by photoreceptors and photoactivatable chelators .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Rhod2/AM involves the synthesis of its acetoxymethyl ester derivative. One common method includes dissolving Rhod-2 in anhydrous dimethyl sulfoxide (DMSO) and adding a small excess of sodium borohydride (NaBH₄) either as a solid or as a methanol solution. The reaction mixture is incubated until it appears colorless, indicating the formation of dihydrorhod-2 acetoxymethyl ester. This intermediate is then oxidized to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Rhod2/AM primarily undergoes oxidation and ester hydrolysis reactions. Upon entering the cell, the acetoxymethyl ester groups are cleaved by cytoplasmic esterases, resulting in the formation of Rhod-2, which exhibits calcium-dependent fluorescence .
Common Reagents and Conditions
Oxidation: Sodium borohydride (NaBH₄) is commonly used as a reducing agent in the synthesis of dihydrorhod-2 acetoxymethyl ester.
Ester Hydrolysis: Cytoplasmic esterases within the cell cleave the acetoxymethyl ester groups, converting this compound to its active form.
Major Products Formed
The major product formed from the hydrolysis of this compound is Rhod-2, which is the active calcium indicator that fluoresces upon binding calcium ions .
Scientific Research Applications
Rhod2/AM is extensively used in scientific research across various fields:
Chemistry: It is used as a fluorescent probe to study calcium ion dynamics in chemical reactions.
Biology: this compound is employed to measure intracellular calcium levels in various cell types, including neurons and muscle cells.
Mechanism of Action
Rhod2/AM exerts its effects by entering the cell and undergoing ester hydrolysis to form Rhod-2. Rhod-2 binds to calcium ions, resulting in a significant increase in fluorescence intensity. This fluorescence signal can be measured using fluorescence microscopy, allowing researchers to monitor calcium levels in real-time . The molecular target of this compound is calcium ions, and its pathway involves the binding of calcium to the Rhod-2 molecule, leading to fluorescence emission .
Comparison with Similar Compounds
Rhod2/AM is unique among calcium indicators due to its high affinity for calcium ions and its ability to be excited by visible light. Similar compounds include:
Fluo-3: Another calcium indicator with high affinity for calcium ions but requires ultraviolet light for excitation.
Fura-2: A ratiometric calcium indicator that provides quantitative measurements of calcium levels but has a lower fluorescence intensity compared to this compound.
Indo-1: A calcium indicator that also requires ultraviolet light for excitation and is used for ratiometric measurements .
This compound stands out due to its long-wavelength excitation, making it suitable for use in cells and tissues with high autofluorescence .
Properties
IUPAC Name |
[9-[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H57N4O19.BrH/c1-32(56)66-28-70-47(60)24-54(25-48(61)71-29-67-33(2)57)41-11-9-10-12-43(41)64-19-20-65-46-21-36(13-18-42(46)55(26-49(62)72-30-68-34(3)58)27-50(63)73-31-69-35(4)59)51-39-16-14-37(52(5)6)22-44(39)74-45-23-38(53(7)8)15-17-40(45)51;/h9-18,21-23H,19-20,24-31H2,1-8H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBOYHPXSKFYOA-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)C2=C3C=CC(=[N+](C)C)C=C3OC4=C2C=CC(=C4)N(C)C)OCCOC5=CC=CC=C5N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H57BrN4O19 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1109.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129787-64-0 | |
Record name | Xanthylium, 9-[4-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]-3-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]-3,6-bis(dimethylamino)-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129787-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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